Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGLGCVKCLWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515325 | |
| Record name | Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64665-60-7 | |
| Record name | Phenylalanine, α-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64665-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl alpha-methylphenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride typically involves the reaction of benzoyl chloride with methyl 2-[(diphenylmethylene)amino]acetate using potassium tertiary butoxide in tetrahydrofuran (THF). This reaction yields methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride . Another method involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis protocols that ensure high yield and purity. The use of cost-effective reagents and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is utilized across multiple fields:
- Chemical Synthesis:
-
Biological Research:
- The compound has been investigated for its role in metabolic pathways and enzymatic reactions. It acts as a non-natural amino acid that can inhibit phenylalanine hydroxylase, which is crucial in phenylalanine metabolism .
- Pharmaceutical Development:
-
Enzyme Inhibition:
- The compound's ability to inhibit specific enzymes opens avenues for developing therapeutic agents targeting metabolic disorders .
Anticancer Properties
Research has demonstrated that derivatives of methyl 2-amino-2-methyl-3-phenylpropanoate exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported modified compounds with IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin's IC50 of 2.29 μM . This suggests that structural modifications can enhance anticancer efficacy.
Inhibition of Phenylalanine Hydroxylase
A detailed study highlighted the compound's role as a non-natural amino acid that effectively inhibits phenylalanine hydroxylase. Crystal structure analysis revealed hydrogen bonding interactions between the inhibitor and the enzyme's active site, providing insights into its mechanism of action .
Metabolic Pathways
Investigations into the compound's involvement in metabolic pathways have shown its potential as a metabolic modulator, influencing various enzymatic reactions critical to cellular function .
Data Tables
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 2-amino-2-methyl-3-phenylpropanoate derivative A | HeLa | 0.69 |
| Methyl 2-amino-2-methyl-3-phenylpropanoate derivative B | HeLa | 11 |
| Doxorubicin | HeLa | 2.29 |
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their activity and function. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS: 64282-12-8)
This analog substitutes the phenyl group with a 4-fluorophenyl moiety (Figure 2). Its molecular formula is C₁₀H₁₃ClFNO₂ (MW: 233.67), with a slightly higher molecular weight due to the fluorine atom. However, its α-position lacks the methyl group present in the target compound, which may reduce steric hindrance and alter binding affinity in biological systems .
Methyl 2-amino-3-phenylpropanoate Hydrochloride (CAS: 5619-07-8)
This compound shares the phenyl group but lacks the α-methyl substitution (Figure 3). Its molecular formula is C₁₀H₁₄ClNO₂ (MW: 215.68), resulting in a lower molecular weight. The absence of the α-methyl group likely increases conformational flexibility, which could influence its pharmacokinetic profile .
Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride (CAS: 177269-37-3)
This derivative features a geminal dimethyl group at the β-position instead of a phenyl group (Figure 4). With a molecular formula of C₆H₁₂ClNO₂ (MW: 181.66), it is significantly smaller and less hydrophobic. The structural divergence suggests distinct solubility and reactivity, making it more suited for applications requiring compact, non-aromatic amino acid analogs .
Fluorinated Derivatives (e.g., 2-Fluorophenyl Substitution)
Fluorine substitution at the 2-position of the phenyl ring (e.g., CAS: 176896-71-2) introduces steric and electronic effects that may enhance metabolic resistance or receptor selectivity.
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl) may increase metabolic stability but could reduce solubility due to heightened hydrophobicity .
- Hydrophobicity : The phenyl group in the target compound contributes to greater lipophilicity compared to aliphatic analogs like CAS 177269-37-3, influencing membrane permeability .
Biological Activity
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and its role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as a non-natural amino acid, features an amino group, a methyl ester, and a phenyl group. Its structural formula can be represented as follows:
This compound has garnered attention for its unique properties that allow it to interact with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Notably, its ester group can be hydrolyzed to release the active amino acid, which is capable of modulating enzymatic activity and influencing metabolic pathways.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of phenylalanine hydroxylase (PAH), an enzyme critical in the metabolism of phenylalanine. Inhibition of PAH can have therapeutic implications for managing phenylketonuria (PKU), a genetic disorder characterized by elevated levels of phenylalanine .
Anticancer Properties
Research has indicated that derivatives of methyl 2-amino-2-methyl-3-phenylpropanoate exhibit antiproliferative activity against various cancer cell lines, including HeLa cells. For instance, studies have reported IC50 values ranging from 0.69 μM to 11 μM for modified compounds compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests that structural modifications can enhance the compound's efficacy as an anticancer agent.
Case Studies and Research Findings
- Inhibition of Phenylalanine Hydroxylase : A study highlighted the compound's role as a non-natural amino acid that effectively inhibits PAH. The crystal structure analysis showed hydrogen bonding interactions between the inhibitor and the enzyme's active site .
- Antiproliferative Activity : A series of derivatives based on methyl 2-amino-2-methyl-3-phenylpropanoate were synthesized and tested against cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .
- Metabolic Pathways : Investigations into the compound's role in metabolic pathways revealed its involvement in various enzymatic reactions, indicating its potential as a metabolic modulator.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-phenylpropanoate | Amino acid derivative | Anticancer activity |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxylated derivative | HDAC inhibition |
| Methyl 2-amino-2-methyl-3-phenoxypropanoate | Contains phenoxy group | Enzyme-substrate interaction |
The comparison highlights how structural variations influence biological activity, with methyl 2-amino-2-methyl-3-phenylpropanoate showing unique properties beneficial for specific therapeutic applications.
Q & A
Q. What are the critical reaction parameters for synthesizing Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, and how do they impact yield and purity?
Synthesis involves optimizing reaction conditions such as temperature, pH, and reaction time. For example, analogous compounds (e.g., Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride) require precise temperature control during amide bond formation and pH adjustments to stabilize intermediates . Reagent selection (e.g., hydroxylamine hydrochloride, sodium methoxide) and solvent systems (e.g., DMSO, ethanol) are critical for high yields (82–97%) and purity, as demonstrated in multi-step syntheses of structurally related amino acid derivatives . Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield |
|---|---|---|
| (a) | Hydroxylamine HCl, DMSO, 100°C, 0.5 h | 82% |
| (b) | Methanol, sodium methoxide, rt, 5 h | 97% |
| (e) | Fe, NH₄Cl, 70°C, 5 h | 61% |
Q. What storage conditions are recommended to maintain the stability of this compound?
Store in a dark place under inert atmosphere (e.g., nitrogen) at room temperature. The hydrochloride form enhances stability, but prolonged exposure to moisture or light may degrade the compound .
Q. How does the hydrochloride form influence solubility for biological assays?
The hydrochloride salt improves aqueous solubility, making the compound suitable for in vitro studies (e.g., enzyme inhibition assays) and formulation in buffered solutions .
Advanced Research Questions
Q. How can crystallographic methods resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) can determine absolute configuration and hydrogen-bonding networks. For example, SHELX is robust for small-molecule refinement, even with twinned or high-resolution data . Pair with spectroscopic data (NMR, IR) to validate crystallographic findings.
Q. What analytical strategies address discrepancies in spectral data during structural characterization?
Use a combination of techniques:
- NMR: Compare experimental ¹H/¹³C spectra with computational predictions (e.g., density functional theory) to confirm substituent positions .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₆ClNO₂, MW 229.70) and detects impurities .
- Chromatography: HPLC with UV detection monitors purity (>95%) and identifies byproducts .
Q. How can enantiomeric purity be optimized during synthesis?
Employ chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., diastereomeric salt crystallization). For example, analogous amino acid derivatives use enantioselective enzymatic reactions or chiral column chromatography to achieve >99% enantiomeric excess (ee) .
Q. What computational tools predict the compound’s reactivity in downstream modifications?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes) for rational drug design .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .
- Employ fume hoods to minimize inhalation risks (H335) .
- Store separately from oxidizing agents and ensure emergency showers/eye wash stations are accessible .
Data Contradiction Analysis
Q. How to reconcile conflicting spectral data between synthetic batches?
- Hypothesis Testing: Compare batches using controlled variables (e.g., reaction time, reagent purity).
- Cross-Validation: Use orthogonal methods (e.g., IR vs. Raman spectroscopy) to confirm functional groups.
- Reference Standards: Compare with PubChem data (InChI Key: MAGCVRLGTQSVGF-WCCKRBBISA-N) to validate structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
